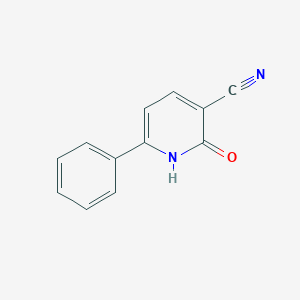

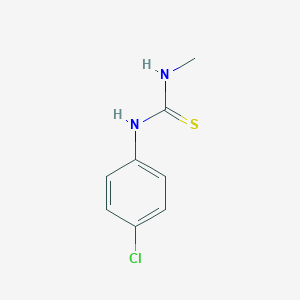

1-(4-Chlorophenyl)-3-methylthiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Chlorophenyl)-3-methylthiourea, also known as S-(-)-Metolachlor, is a herbicide that belongs to the family of chloroacetanilide compounds. It is widely used in agriculture to control the growth of weeds in maize, soybeans, and other crops. In recent years, there has been an increasing interest in the scientific research application of 1-(4-Chlorophenyl)-3-methylthiourea due to its potential use in various fields of research.

Mechanism Of Action

1-(4-Chlorophenyl)-3-methylthiourea works by inhibiting the growth of weeds by interfering with the biosynthesis of fatty acids. It specifically inhibits the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This leads to the accumulation of toxic intermediates and eventually, the death of the plant.

Biochemical And Physiological Effects

1-(4-Chlorophenyl)-3-methylthiourea has been shown to have a range of biochemical and physiological effects on plants and animals. In plants, it inhibits the growth of weeds by interfering with the biosynthesis of fatty acids. In animals, it has been shown to cause liver damage, developmental abnormalities, and other health problems.

Advantages And Limitations For Lab Experiments

1-(4-Chlorophenyl)-3-methylthiourea has several advantages for lab experiments. It is readily available, inexpensive, and has a well-established mechanism of action. However, it also has several limitations. It is highly toxic and can be harmful to human health and the environment. It also has a narrow range of activity and is only effective against certain types of weeds.

Future Directions

There are several future directions for the scientific research application of 1-(4-Chlorophenyl)-3-methylthiourea. In the field of environmental science, it can be used to study the effects of herbicides on soil microbial communities and their role in bioremediation. In the field of pharmacology, it can be studied for its potential use in the treatment of cancer and other diseases. In the field of toxicology, it can be used to study the effects of herbicides on human health and the environment. Additionally, further research can be conducted to develop new and improved herbicides with a wider range of activity and fewer negative effects on the environment and human health.

In conclusion, 1-(4-Chlorophenyl)-3-methylthiourea is a widely used herbicide that has potential applications in various fields of research. Its well-established mechanism of action and availability make it a useful tool for lab experiments. However, its toxicity and narrow range of activity also make it a potential hazard to human health and the environment. Further research is needed to fully understand its effects and develop safer and more effective herbicides.

Synthesis Methods

The synthesis of 1-(4-Chlorophenyl)-3-methylthiourea involves the reaction of 4-chloroaniline with methyl isocyanate in the presence of a catalyst. The reaction yields a racemic mixture of two enantiomers, R-(+)-Metolachlor and 1-(4-Chlorophenyl)-3-methylthiourea(-)-Metolachlor. The 1-(4-Chlorophenyl)-3-methylthiourea(-)-Metolachlor isomer is the active ingredient in the herbicide.

Scientific Research Applications

1-(4-Chlorophenyl)-3-methylthiourea has been extensively studied for its potential use in various fields of research. In the field of environmental science, it has been used to study the effects of herbicides on soil microbial communities and their role in bioremediation. In the field of pharmacology, it has been studied for its potential use in the treatment of cancer and other diseases. In the field of toxicology, it has been used to study the effects of herbicides on human health and the environment.

properties

CAS RN |

2740-97-8 |

|---|---|

Product Name |

1-(4-Chlorophenyl)-3-methylthiourea |

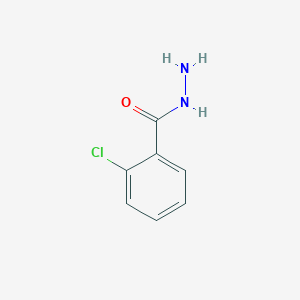

Molecular Formula |

C8H9ClN2S |

Molecular Weight |

200.69 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-3-methylthiourea |

InChI |

InChI=1S/C8H9ClN2S/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12) |

InChI Key |

UKOJOHPYEVWPNN-UHFFFAOYSA-N |

SMILES |

CNC(=S)NC1=CC=C(C=C1)Cl |

Canonical SMILES |

CNC(=S)NC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.